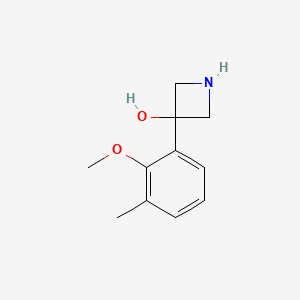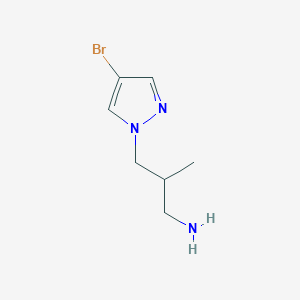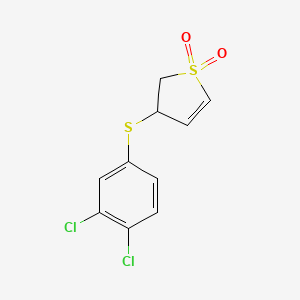
3-(2-Methoxy-3-methylphenyl)azetidin-3-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Methoxy-3-methylphenyl)azetidin-3-ol is a chemical compound with the molecular formula C11H15NO2 and a molecular weight of 193.24 g/mol . This compound is part of the azetidine family, which consists of four-membered nitrogen-containing heterocycles. Azetidines are known for their diverse biological activities and are used in various pharmaceutical and chemical applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methoxy-3-methylphenyl)azetidin-3-ol can be achieved through several methods. One common approach involves the aza-Michael addition of NH-heterocycles with α,β-unsaturated ketones . This reaction is typically catalyzed by DBU or alkali salts, leading to regioselective production of the desired azetidine derivatives.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are proprietary and may vary between manufacturers.
化学反应分析
Types of Reactions
3-(2-Methoxy-3-methylphenyl)azetidin-3-ol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nucleophiles (e.g., amines, alcohols), electrophiles (e.g., alkyl halides)
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
3-(2-Methoxy-3-methylphenyl)azetidin-3-ol has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of fine chemicals and pharmaceutical intermediates
作用机制
The mechanism of action of 3-(2-Methoxy-3-methylphenyl)azetidin-3-ol involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context of its use, such as its biological or chemical activity. For instance, in biological systems, it may interact with enzymes or receptors, leading to a cascade of biochemical reactions that result in its observed effects.
相似化合物的比较
Similar Compounds
Azetidine: A four-membered nitrogen-containing heterocycle with various biological activities.
Oxetane: A four-membered oxygen-containing heterocycle with applications in medicinal chemistry.
Pyrrolidine: A five-membered nitrogen-containing heterocycle with diverse chemical and biological properties.
Uniqueness
3-(2-Methoxy-3-methylphenyl)azetidin-3-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy and methyl groups on the phenyl ring, combined with the azetidin-3-ol core, make it a valuable compound for various applications.
属性
分子式 |
C11H15NO2 |
|---|---|
分子量 |
193.24 g/mol |
IUPAC 名称 |
3-(2-methoxy-3-methylphenyl)azetidin-3-ol |
InChI |
InChI=1S/C11H15NO2/c1-8-4-3-5-9(10(8)14-2)11(13)6-12-7-11/h3-5,12-13H,6-7H2,1-2H3 |
InChI 键 |
RONYBPOYWMFWRI-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=CC=C1)C2(CNC2)O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(2R,3R,4S,5R)-5-azido-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B11753265.png)

![tert-butyl N-[(3R)-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-3-yl]carbamate](/img/structure/B11753276.png)

![7-Fluoro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one](/img/structure/B11753291.png)
![1-(6-Methylhexahydropyrrolo[3,4-b]pyrrol-1(2H)-yl)ethan-1-one](/img/structure/B11753298.png)

![Octahydro-[1,4]oxazino[2,3-b][1,4]oxazine](/img/structure/B11753313.png)


![(2S)-2-amino-1-{4-[(cyclopropylmethyl)amino]piperidin-1-yl}-3-methylbutan-1-one](/img/structure/B11753327.png)
![(S)-10-Amino-1H,3H,5H-spiro[benzo[d]pyrazolo[1,2-a][1,2]diazepine-2,1'-cyclopropane]-5,11(10H)-dione hydrochloride](/img/structure/B11753332.png)
![3-Amino-1-methyl-4,5-dihydropyrido[1,2-a][1,3]diazepine-2,7(1H,3H)-dione](/img/structure/B11753341.png)
![tert-Butyl N-{[(1S,3S)-rel-3-hydroxycyclopentyl]methyl}carbamate](/img/structure/B11753344.png)
